molecular formula C5H7BO3 B13553509 (3-Oxocyclopent-1-en-1-yl)boronic acid

(3-Oxocyclopent-1-en-1-yl)boronic acid

Cat. No.: B13553509
M. Wt: 125.92 g/mol
InChI Key: SSJZYEJWULSMRZ-UHFFFAOYSA-N
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Description

(3-Oxocyclopent-1-en-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a cyclopentenone ring. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxocyclopent-1-en-1-yl)boronic acid typically involves the reaction of cyclopentenone with a boron-containing reagent. One common method is the hydroboration of cyclopentenone followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. The scalability of these methods allows for the efficient production of the compound, which can then be purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Oxocyclopent-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Oxocyclopent-1-en-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Oxocyclopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes, where it can inhibit or modulate their activity by forming boronate esters with active site residues .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclopentylboronic acid
  • Vinylboronic acid

Comparison: (3-Oxocyclopent-1-en-1-yl)boronic acid is unique due to its cyclopentenone ring structure, which imparts distinct reactivity compared to other boronic acids. For example, phenylboronic acid lacks the cyclic structure and thus has different reactivity and applications. Cyclopentylboronic acid, while similar in having a cyclopentane ring, does not possess the enone functionality, which is crucial for certain reactions and applications .

Properties

IUPAC Name

(3-oxocyclopenten-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3/c7-5-2-1-4(3-5)6(8)9/h3,8-9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJZYEJWULSMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=O)CC1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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